![molecular formula C10H10N2O6 B14401456 7,9,11-Trioxo-1-oxa-8,10-diazaspiro[5.5]undec-3-en-2-yl acetate CAS No. 88346-90-1](/img/structure/B14401456.png)
7,9,11-Trioxo-1-oxa-8,10-diazaspiro[5.5]undec-3-en-2-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,9,11-Trioxo-1-oxa-8,10-diazaspiro[55]undec-3-en-2-yl acetate is a complex organic compound belonging to the spirocyclic family This compound is characterized by its unique spiro structure, which includes oxygen and nitrogen heteroatoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,9,11-Trioxo-1-oxa-8,10-diazaspiro[5.5]undec-3-en-2-yl acetate typically involves multi-component reactions (MCRs). One common method involves the reaction of barbituric acid, aromatic aldehydes, and ethyl 4,4,4-trifluoro-3-oxobutanoate in the presence of a catalyst such as triethylamine (Et3N). The reaction is carried out in a suitable solvent, often acetonitrile (CH3CN), under controlled temperature conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
7,9,11-Trioxo-1-oxa-8,10-diazaspiro[5.5]undec-3-en-2-yl acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of reduced spirocyclic compounds.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce reduced spirocyclic compounds with altered functional groups.
Applications De Recherche Scientifique
7,9,11-Trioxo-1-oxa-8,10-diazaspiro[5.5]undec-3-en-2-yl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 7,9,11-Trioxo-1-oxa-8,10-diazaspiro[5.5]undec-3-en-2-yl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8,10-Diaza-2,4-disila-3-oxa-7,9,11-trioxo-2,2,4,4-tetramethylspiro[5,5]undecane
- 1-Oxa-8,10-diazaspiro[5.5]undecane derivatives
Uniqueness
7,9,11-Trioxo-1-oxa-8,10-diazaspiro[5.5]undec-3-en-2-yl acetate is unique due to its specific spirocyclic structure and the presence of multiple heteroatoms. This structure imparts distinct chemical reactivity and potential for diverse applications compared to other similar compounds.
Propriétés
Numéro CAS |
88346-90-1 |
|---|---|
Formule moléculaire |
C10H10N2O6 |
Poids moléculaire |
254.20 g/mol |
Nom IUPAC |
(1,3,5-trioxo-7-oxa-2,4-diazaspiro[5.5]undec-9-en-8-yl) acetate |
InChI |
InChI=1S/C10H10N2O6/c1-5(13)17-6-3-2-4-10(18-6)7(14)11-9(16)12-8(10)15/h2-3,6H,4H2,1H3,(H2,11,12,14,15,16) |
Clé InChI |
PMOUMRFAVKQRHP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1C=CCC2(O1)C(=O)NC(=O)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Chloro-2-[(3-chloro-2-isocyanatophenyl)methyl]-3-(isocyanatomethyl)benzene](/img/structure/B14401373.png)
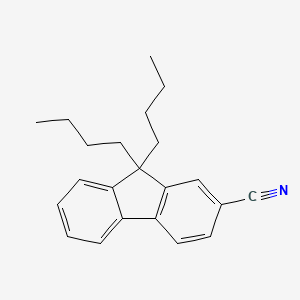
![N-(3-{2-[(Diaminomethylidene)amino]-1,3-thiazol-4-yl}phenyl)-N'-propylmethanimidamide](/img/structure/B14401378.png)


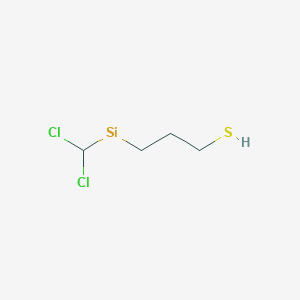
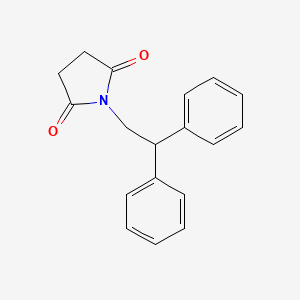
![N-Methyl-N'-[8-(6-oxo-3-phenylpyridazin-1(6H)-yl)octyl]urea](/img/structure/B14401431.png)
![[(1,1-Dichloro-2-phenylethyl)sulfanyl]benzene](/img/structure/B14401435.png)
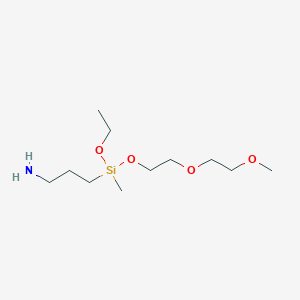
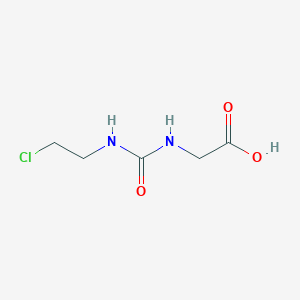
![4,6-Dimethyl-1-phenyl-2-thia-6-azabicyclo[2.2.0]hexan-5-one](/img/structure/B14401447.png)
![6-[(Propan-2-yl)amino]hexanenitrile](/img/structure/B14401453.png)
![1,3-Dimethyl-2-[(methylsulfanyl)methoxy]benzene](/img/structure/B14401454.png)
